Tizoxanide glucuronide,sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

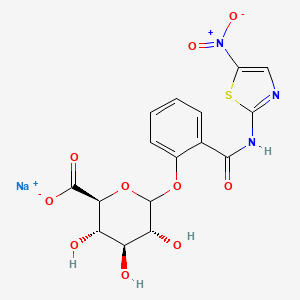

Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself an active metabolite of the antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide. Tizoxanide Glucuronide Sodium Salt has a molecular formula of C16H14N3O10S.Na and a molecular weight of 463.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines of humans and other animals .

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide Sodium Salt involves the use of recombinant human UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, resulting in the formation of Tizoxanide Glucuronide Sodium Salt .

Common Reagents and Conditions

The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out in aqueous conditions at physiological pH and temperature .

Major Products Formed

The major product formed from the glucuronidation of tizoxanide is Tizoxanide Glucuronide Sodium Salt .

Aplicaciones Científicas De Investigación

Tizoxanide Glucuronide Sodium Salt has several scientific research applications:

Mecanismo De Acción

Tizoxanide Glucuronide Sodium Salt exerts its effects by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes. This disruption of energy metabolism leads to the death of the microbes . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .

Comparación Con Compuestos Similares

Similar Compounds

Nitazoxanide: The parent compound of tizoxanide, used as an antiparasitic and antiviral agent.

Tizoxanide: The active metabolite of nitazoxanide, which is further metabolized to Tizoxanide Glucuronide Sodium Salt.

Uniqueness

Tizoxanide Glucuronide Sodium Salt is unique in its role as a major metabolite of tizoxanide, contributing to the overall antiparasitic and antiviral activity of nitazoxanide. Its formation through glucuronidation also highlights the importance of metabolic processes in drug action and elimination .

Propiedades

Fórmula molecular |

C16H14N3NaO10S |

|---|---|

Peso molecular |

463.4 g/mol |

Nombre IUPAC |

sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1 |

Clave InChI |

HJXNHPDNJXKILF-YJYGSKBTSA-M |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.